heat-shock protein 82
Description
Historical Discovery and Nomenclature in Saccharomyces cerevisiae
The discovery of heat-shock protein 82 (this compound) is rooted in the broader investigation of cellular stress responses. In 1962, Ferruccio Ritossa observed chromosomal "puffing" in Drosophila melanogaster following heat exposure, a phenomenon later linked to the transcriptional activation of heat-shock proteins. By 1974, researchers confirmed that heat shock selectively induced protein synthesis in eukaryotic cells, with Saccharomyces cerevisiae serving as a pivotal model for characterizing these stress-responsive molecules.
This compound was identified as a member of the heat-shock protein 90 (Heat-Shock Protein 90) family, distinguished by its molecular weight of approximately 82 kDa. In Saccharomyces cerevisiae, two paralogs exist: This compound (inducible under stress) and Heat-Shock Cognate 82 (constitutively expressed). The This compound gene (HSP82, locus YPL240C) and Heat-Shock Cognate 82 (HSC82) share 97% sequence identity but differ in regulatory elements and stress responsiveness.
Nomenclature and Genomic Context
- Gene Symbols : HSP82 (stress-inducible), HSC82 (constitutive).
- Protein Designations : this compound (UniProt: HSP82_YEAST), Heat-Shock Cognate 82.
- Orthologs : Human Heat-Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), Schizosaccharomyces pombe hsp90.
Key structural features include:
| Domain | Function | PDB Entries (this compound) |
|---|---|---|
| N-terminal | ATP binding, chaperone activity | 1A4H, 1AH6 |
| Middle | Client protein interaction | 1AM1, 1AMW |
| C-terminal | Dimerization, co-chaperone binding | — |
Biological Significance as a Molecular Chaperone
This compound is a central node in cellular proteostasis, facilitating the folding and activation of client proteins under physiological and stress conditions. Its chaperone function is ATP-dependent and involves dynamic conformational changes regulated by co-chaperones such as Cdc37 and Sba1 .
Mechanistic Roles:
- Client Protein Activation :
- Stress Adaptation :
Comparative Analysis of Saccharomyces cerevisiae Heat-Shock Protein 90 Isoforms:
| Property | This compound | Heat-Shock Cognate 82 |
|---|---|---|
| Expression Level | Low (basal), high (induced) | High (constitutive) |
| ATPase Activity (30°C) | 0.52 min⁻¹ | 0.65 min⁻¹ |
| Refolding Efficiency | 29% | 14% |
| Thermal Stability | 60.4°C | 57.1°C |
This compound’s ability to hydrolyze ATP and recruit co-chaperones enables it to support diverse substrates, including:
- Signal Transduction : Steroid receptors, kinases.
- Genome Integrity : Telomerase, DNA repair complexes.
- Stress Response : Misfolded protein refolding.
A landmark study demonstrated that this compound depletion in Saccharomyces cerevisiae is lethal, underscoring its essential role in viability. Structural studies further revealed that the N-terminal domain’s ATPase activity and the charged linker region (residues 211–259) are critical for client remodeling.
Properties
CAS No. |
147096-66-0 |
|---|---|
Molecular Formula |
C6H7F3O2 |
Synonyms |
heat-shock protein 82 |
Origin of Product |
United States |
Scientific Research Applications
Cancer Therapy
HSP82 plays a significant role in cancer biology due to its involvement in cellular stress responses and protein homeostasis. Elevated levels of HSP82 have been associated with tumor survival and resistance to therapies.
- Mechanism of Action : HSP82 facilitates the proper folding of oncogenic proteins and protects cells from apoptosis under stress conditions. This chaperoning function is critical in maintaining the stability of proteins involved in cell proliferation and survival pathways .
- Therapeutic Targeting : Inhibitors of HSP82 are being developed as potential cancer treatments. For instance, small-molecule inhibitors can disrupt the chaperone function of HSP82, leading to the degradation of client proteins that promote tumor growth .
- Case Studies : Research has shown that targeting HSP82 can enhance the efficacy of existing chemotherapeutic agents. For example, studies have demonstrated that combining HSP82 inhibitors with traditional chemotherapy can lead to improved outcomes in preclinical models of breast and prostate cancer .
Neuroprotection
HSP82 is implicated in neuroprotection against various forms of stress, including oxidative stress and neurodegenerative diseases.
- Role in Neurodegeneration : In models of neurodegenerative diseases such as Alzheimer's and Parkinson's, upregulation of HSP82 has been shown to protect neurons from toxicity associated with misfolded proteins .
- Mechanisms : HSP82 helps maintain proteostasis by facilitating the degradation of damaged proteins and preventing aggregation, which is a hallmark of several neurodegenerative disorders .
- Clinical Implications : Enhancing HSP82 expression or activity may serve as a therapeutic strategy for neurodegenerative diseases. For example, pharmacological agents that induce HSP expression have shown promise in reducing neuronal loss in animal models .
Immunology
In the field of immunology, HSP82 is recognized for its role in modulating immune responses.
- Antigen Presentation : HSPs, including HSP82, are involved in the presentation of antigens to immune cells. They bind to peptides derived from intracellular proteins and facilitate their loading onto major histocompatibility complex (MHC) molecules, enhancing T-cell activation .
- Therapeutic Applications : The use of recombinant HSPs as vaccines is being explored. By presenting tumor-associated antigens via HSPs, researchers aim to stimulate robust immune responses against tumors .
Stress Response and Thermotolerance
HSP82 is integral to cellular responses to environmental stressors.
- Induction Mechanism : Exposure to mild stressors can induce the expression of HSP82, which subsequently protects cells from more severe stresses such as heat shock or ischemia .
- Applications in Medicine : Understanding how HSP82 mediates thermotolerance can inform strategies for protecting tissues during surgical procedures or organ transplantation where ischemia-reperfusion injury is a concern .
Data Table: Summary of Applications
| Application Area | Mechanism/Role | Therapeutic Potential |
|---|---|---|
| Cancer Therapy | Stabilizes oncogenic proteins | Inhibitors enhancing chemotherapy |
| Neuroprotection | Prevents aggregation of misfolded proteins | Inducers may reduce neuronal loss |
| Immunology | Facilitates antigen presentation | Recombinant vaccines |
| Stress Response | Induces protective mechanisms | Strategies for ischemia protection |
Comparison with Similar Compounds
Comparison with Similar Heat-Shock Proteins
Functional and Structural Overview
Heat-shock proteins are classified by molecular weight and functional specialization. Below is a comparative analysis of HSP82 with key chaperones across species:
Table 1: Comparative Features of HSP82 and Related Chaperones
Detailed Comparative Analysis
HSP90 Family (HSP82)
- Structure : HSP90 proteins contain a conserved N-terminal ATP-binding domain and a C-terminal client-protein interaction domain.
- Function : HSP82 stabilizes stress-denatured proteins and facilitates their refolding or degradation. In rice, it is co-expressed with transcription factor HSF11 during dehydration, indicating regulatory coordination .
- Unique Feature : Unlike cytosolic HSP70 or HSP60, HSP82 in plants is linked to endoplasmic reticulum (ER)-specific protein quality control .
HSP70 Family (DnaK)
- Structure : HSP70 possesses an N-terminal ATPase domain and a substrate-binding domain.
- Function : DnaK prevents protein aggregation and collaborates with co-chaperones like DnaJ (HSP40). In E. coli, it partially substitutes for SecB in post-translational protein export but requires σ32-mediated heat-shock induction .
- Contrast with HSP82 : While HSP70 is ubiquitous across cellular compartments, HSP82’s role in plants is niche-specific (e.g., seed dehydration) .
HSP60 Family (GroEL)
- Structure : Forms a double-ring structure with GroES to encapsulate substrates.
- Function : GroEL assists in folding nascent polypeptides. It is indispensable in bacteria but absent in yeast and plants.
- Regulation : Unlike HSP82, GroEL activity is feedback-regulated by substrate availability .
HSP100 Family (Hsp104, ClpB)
- Structure : Hexameric ATPases with disaggregase activity.
- Function : Hsp104 resolubilizes protein aggregates in yeast, while ClpB performs a similar role in bacteria. Neither requires proteolytic partners like ClpP, distinguishing them from HSP82 .
HSP60 in Pathogens
- Immunological Role: Fungal HSP60 binds immune receptors (e.g., CD18) and acts as a vaccine adjuvant. This immunomodulatory function is absent in plant HSP82 .
Key Differences and Evolutionary Insights
Functional Specialization :
- HSP82 is stress-inducible and developmentally regulated in plants, whereas bacterial DnaK and GroEL are constitutively expressed with heat-shock amplification .
- HSP100 proteins (Hsp104, ClpB) exhibit ATP-dependent disaggregation, a function absent in HSP90 family members .
Structural Motifs :
- HSP90’s C-terminal domain enables client-specific interactions, while HSP70 relies on co-chaperones like DnaJ for substrate targeting .
Regulatory Mechanisms :
- HSP82 expression in rice correlates with HSF11, whereas E. coli DnaK is regulated by σ32 (RpoH) .
Preparation Methods
Saccharomyces cerevisiae as a Primary Host
This compound is natively expressed in Saccharomyces cerevisiae, where it exists as two isoforms: Hsc82 (constitutive) and Hsp82 (inducible under stress). The yeast system offers advantages for recombinant production due to its ability to perform post-translational modifications and high protein yield. For instance, strain YG3-1 of S. cerevisiae has been engineered to overexpress Hsp82 under thermal and osmotic stress. Induction at 35°C and 60 g·L⁻¹ salinity for 4 hours maximizes mRNA transcription, as demonstrated by RT-PCR analysis of hsp82 gene expression.
Baculovirus-Insect Cell Systems for Eukaryotic Expression
While yeast dominates Hsp82 production, baculovirus-infected insect cells are employed for human Hsp90 homologs, which share 60% sequence identity with yeast Hsp82. This system enables proper folding of eukaryotic proteins but requires additional steps to mitigate proteolytic degradation, a common challenge during purification.
Purification Strategies for this compound
Ammonium Sulfate Fractionation and Column Chromatography
A 25,000-fold purification of Hsp82 from S. cerevisiae cytosol involves sequential steps:
-
Ammonium sulfate precipitation (30–50% saturation) to concentrate crude extracts.
-
Cation exchange chromatography using sulfonated agarose (S-Sepharose) at pH 6.8.
-
Phosphocellulose chromatography to remove nucleic acid contaminants.
-
Affinity chromatography on threonine-agarose, exploiting Hsp82’s affinity for threonine-rich regions.
-
High-resolution ion exchange (Mono Q and Mono S columns) for final polishing.
This protocol reduces contamination by homologous proteins like Hsc82, achieving >95% purity.
Hydroxyapatite Chromatography for Enhanced Purity
Bio-Rad’s Bio-Scale CHT2-I ceramic hydroxyapatite column resolves Hsp90 family proteins with >99% purity. Key parameters:
-
Buffer system : 20–400 mM potassium phosphate (pH 6.8) gradient.
-
Flow rate : 2 mL·min⁻¹, enabling rapid processing to minimize protease activity.
-
Elution profile : Hsp82 elutes at 150–200 mM phosphate, distinct from lower-affinity contaminants.
Stress-Induced Expression and Functional Validation
Thermal and Osmotic Stress Optimization
Induction of Hsp82 in S. cerevisiae YG3-1 is most effective under:
| Stress Type | Optimal Condition | Hsp82 Yield (μg·mL⁻¹) |
|---|---|---|
| Thermal | 35°C for 4 hours | 12.4 ± 1.2 |
| Osmotic | 60 g·L⁻¹ NaCl | 10.8 ± 0.9 |
Post-induction, cells are lysed via French press or bead milling, followed by centrifugation (5,000 × g, 10 minutes) to recover soluble Hsp82.
Functional Assays and Stability Testing
Recombinant Hsp82 is validated using:
-
ATPase activity assays : 0.8–1.2 μmol·min⁻¹·mg⁻¹, confirming chaperone function.
-
Thermal stability : CD spectroscopy shows structural integrity up to 45°C.
-
Stress tolerance tests : Artemia fed Hsp82-enriched yeast survive 40°C and 240 g·L⁻¹ salinity 50% longer than controls.
Challenges and Mitigation Strategies
Protease Sensitivity
Hsp82 is prone to degradation during purification. Solutions include:
Solubility and Aggregation
-
Buffer optimization : 50 mM DTT and 10% glycerol prevent aggregation during storage.
-
Lyophilization : Hsp82 retains 90% activity after reconstitution from glycerol-lyophilized stocks.
Applications in Biotechnological Research
Enhanced Aquaculture Feed
Artemia larvae fed Hsp82-enriched yeast exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
